molecular formula C13H12ClNO2 B12005551 1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl- CAS No. 60352-49-0

1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-

Cat. No.: B12005551
CAS No.: 60352-49-0
M. Wt: 249.69 g/mol
InChI Key: LYHSQZDEZODDLO-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-: C12H10ClNO2\text{C}_{12}\text{H}_{10}\text{ClNO}_2C12​H10​ClNO2​

    .
  • It belongs to the pyrrole class of organic compounds and contains a pyrrole ring fused to an acetic acid moiety.
  • The compound’s systematic name indicates that it has a chlorine-substituted phenyl group (4-chlorophenyl) and a methyl group attached to the pyrrole ring.
  • While I couldn’t find extensive literature specifically on this exact compound, it likely exhibits interesting properties due to its structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl- are not readily available in the sources I accessed.
    • similar pyrrole derivatives can be synthesized through various methods, including cyclization reactions of appropriate precursors.
    • Industrial production methods would require further investigation beyond the scope of my current knowledge.
  • Chemical Reactions Analysis

    • Given its pyrrole structure, this compound may undergo various reactions:

        Oxidation: Oxidation of the methyl group or the pyrrole ring.

        Reduction: Reduction of the carbonyl group or other functional groups.

        Substitution: Substitution reactions at the phenyl or pyrrole positions.

    • Common reagents and conditions would depend on the specific reaction type, but typical oxidants, reducing agents, and nucleophiles are used.
    • Major products could include derivatives with modified functional groups or side chains.
  • Scientific Research Applications

      Biology: Exploring its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Assessing its pharmacological properties, potential therapeutic uses, or toxicity.

      Industry: Evaluating its suitability for materials science or chemical processes.

  • Mechanism of Action

    • Without specific data on this compound, I can’t provide a precise mechanism.
    • if it interacts with biological targets, it likely affects cellular processes or signaling pathways.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    60352-49-0

    Molecular Formula

    C13H12ClNO2

    Molecular Weight

    249.69 g/mol

    IUPAC Name

    2-[1-(4-chlorophenyl)-5-methylpyrrol-2-yl]acetic acid

    InChI

    InChI=1S/C13H12ClNO2/c1-9-2-5-12(8-13(16)17)15(9)11-6-3-10(14)4-7-11/h2-7H,8H2,1H3,(H,16,17)

    InChI Key

    LYHSQZDEZODDLO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(N1C2=CC=C(C=C2)Cl)CC(=O)O

    Origin of Product

    United States

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